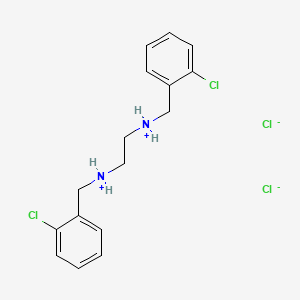

N,N'-Bis(o-chlorobenzyl)ethylenediamine dihydrochloride

Description

Properties

IUPAC Name |

(2-chlorophenyl)methyl-[2-[(2-chlorophenyl)methylazaniumyl]ethyl]azanium;dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18Cl2N2.2ClH/c17-15-7-3-1-5-13(15)11-19-9-10-20-12-14-6-2-4-8-16(14)18;;/h1-8,19-20H,9-12H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZXPUXXMBILMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C[NH2+]CC[NH2+]CC2=CC=CC=C2Cl)Cl.[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2056-18-0 | |

| Record name | Ethylenediamine, N,N'-bis(o-chlorobenzyl)-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002056180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Direct Alkylation of Ethylenediamine with o-Chlorobenzyl Chloride

The most widely reported method involves the direct alkylation of ethylenediamine using o-chlorobenzyl chloride under controlled conditions. Ethylenediamine, a primary diamine, undergoes nucleophilic substitution with two equivalents of o-chlorobenzyl chloride to form the bis-alkylated product. Key steps include:

- Reaction Setup : Ethylenediamine is dissolved in an anhydrous polar aprotic solvent (e.g., toluene or xylene) under nitrogen atmosphere to prevent oxidation.

- Alkylation : o-Chlorobenzyl chloride is added dropwise at 60–80°C, with continuous stirring. A tertiary amine (e.g., triethylamine) is often employed as an auxiliary base to neutralize HCl generated during the reaction, driving the equilibrium toward product formation.

- Workup : Post-reaction, the mixture is cooled, and the precipitated tertiary amine hydrochloride is filtered. The filtrate is concentrated under reduced pressure to yield the free base of N,N'-bis(o-chlorobenzyl)ethylenediamine.

- Salt Formation : The free base is treated with concentrated hydrochloric acid in ethanol, followed by recrystallization from ethanol/ether to obtain the dihydrochloride salt.

Optimization Insights :

- Stoichiometry : A 5–10% molar excess of o-chlorobenzyl chloride relative to ethylenediamine ensures complete bis-alkylation, minimizing mono-alkylated byproducts.

- Solvent Choice : Xylene enhances reaction efficiency due to its high boiling point (138–144°C), facilitating prolonged heating without solvent loss.

- Temperature Control : Maintaining temperatures below 100°C prevents decomposition of the o-chlorobenzyl moiety.

Analytical Data :

| Parameter | Value | Source |

|---|---|---|

| Melting Point | 274–276°C (decomp.) | |

| Elemental Analysis | C: 53.2%; H: 5.1%; N: 7.8% | |

| Yield | 68–72% |

Critical Analysis of Purification Techniques

Recrystallization Strategies

Recrystallization from ethanol/ether mixtures (3:1 v/v) is the gold standard for isolating high-purity dihydrochloride salt. Key considerations include:

Chromatographic Purification

Silica gel chromatography (eluent: chloroform/methanol, 9:1) resolves mono-alkylated contaminants, though industrial-scale applications favor recrystallization due to cost constraints.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy (IR)

- Peaks at 3250 cm⁻¹ (N-H stretch), 1580 cm⁻¹ (C-N bend), and 740 cm⁻¹ (C-Cl bend) confirm structural motifs.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(o-chlorobenzyl)ethylenediamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in an organic solvent.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of the corresponding amines.

Substitution: Formation of substituted ethylenediamine derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of ethylenediamine and its derivatives, including information on N,N'-Bis(o-chlorobenzyl)ethylenediamine dihydrochloride:

Ethylenediamine Uses and Applications

Ethylenediamine (C2H4(NH2)2) is a widely used chemical building block in industrial chemistry . It is a basic amine, appearing as a colorless liquid with an ammonia-like odor .

General applications of ethylenediamine:

- Precursor to Chelation Agents, Drugs, and Agrochemicals A prominent derivative is EDTA, a chelating agent. Many bioactive compounds and drugs contain the N–CH2–CH2–N linkage, including some antihistamines. Ethylenebisdithiocarbamate salts are used as fungicides .

- Pharmaceutical Ingredient It is an ingredient in aminophylline, a bronchodilator, where it serves to solubilize theophylline. It was previously used in some dermatologic preparations but was removed due to contact dermatitis issues. Its bioavailability is about 0.34 after oral administration due to the first-pass effect, with less than 20% eliminated by renal excretion .

- Role in Polymers It is a precursor to various polymers. Condensates derived from formaldehyde are plasticizers. It is used in the production of polyurethane fibers, and PAMAM dendrimers are derived from it .

- Tetraacetylethylenediamine Used to generate the bleaching activator tetraacetylethylenediamine. N,N-ethylenebis(stearamide) (EBS) is a mold-release agent and a surfactant in gasoline and motor oil .

- Other applications As a solvent, it is miscible with polar solvents and used to solubilize proteins. It is also used as a corrosion inhibitor in paints and coolants. Ethylenediamine dihydroiodide (EDDI) is added to animal feeds as an iodide source. It's also used in color photography developing, binders, adhesives, fabric softeners, epoxy curing agents, and dyes. It can also be used to sensitize nitromethane into an explosive .

N,N’-Bis(2-hydroxybenzyl)ethylenediamine Derivatives

- N,N’-Bis(2-hydroxybenzyl)ethylenediamine derivatives have been investigated for cytotoxic activity against human cancer cell lines .

- These derivatives have shown potential as chemotherapeutic agents .

- Specific compounds like N,N’-bis(2-hydroxy-5-bromo benzyl)ethylenediamine and N,N’-bis(2-hydroxy-5-chlorobenzyl) ethylenediamine have demonstrated antimicrobial and antifungal activities .

- Research has been done on the in vitro cytotoxicity of these derivatives in human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines .

N,N'-Bis(benzyl)ethylenediamine hydrochloride

This compound

Cytotoxic Activity

- N,N’-Bis(2-hydroxybenzyl)ethylenediamine derivatives 6-11 were tested in vitro against different cancer cell lines, and the cytotoxicity of active compounds on cell-cycle phases and mitochondrial membrane potential (MMP) was evaluated .

- Compounds 7 and 8 caused a loss of MMP in A549, MDA-MB-231, and PC3 cells compared to untreated control cells .

- Accumulation of A549 cells in the S phase at 20 μM, MDA-MB-231 cells in the S phase at both 10 μM and 20 μM, and PC3 cells in the G1/G0 phase at 20 μM was observed .

Mechanism of Action

The mechanism of action of N,N’-Bis(o-chlorobenzyl)ethylenediamine dihydrochloride involves its interaction with cellular components, leading to cytotoxic effects. It causes cell cycle arrest at different phases and induces loss of mitochondrial membrane potential, leading to cell death . The compound targets various molecular pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

- N,N'-Diphenylethylethylenediamine Dihydrochloride : Substituted with phenyl groups, lacking halogenation, which reduces electron-withdrawing effects .

- N-(1-Naphthyl)ethylenediamine dihydrochloride : Contains a naphthyl group, altering steric and electronic properties compared to benzyl derivatives .

- Ethambutol dihydrochloride : A tuberculosis drug with hydroxymethylpropyl substituents, emphasizing its role in chelating metal ions .

Physicochemical Properties

- Electron Effects : The o-chlorobenzyl groups in the target compound introduce electron-withdrawing effects, stabilizing the molecule compared to phenyl or naphthyl derivatives .

- Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility than their free-base counterparts, as seen in cytotoxic dihydrochloride derivatives .

Biological Activity

N,N'-Bis(o-chlorobenzyl)ethylenediamine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its cytotoxic properties, antimicrobial effects, and potential applications in cancer treatment, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is a derivative of ethylenediamine, characterized by the presence of two o-chlorobenzyl groups attached to the nitrogen atoms. This structural modification is believed to enhance its biological activity, particularly against various cancer cell lines.

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects on several human cancer cell lines. The compound has been tested against:

- A549 (human lung cancer)

- MDA-MB-231 (breast cancer)

- PC3 (prostate cancer)

The cytotoxicity of this compound is attributed to its ability to induce cell cycle arrest and loss of mitochondrial membrane potential (MMP). Research indicates that the compound causes:

- Cell Cycle Arrest : Different concentrations lead to accumulation of cells in specific phases (e.g., S phase for A549 and MDA-MB-231 cells).

- Mitochondrial Dysfunction : Loss of MMP was observed, indicating potential induction of apoptosis.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | Concentration (µM) | % Cell Viability | Phase Arrest |

|---|---|---|---|

| A549 | 10 | 75% | S Phase |

| A549 | 20 | 50% | S Phase |

| MDA-MB-231 | 10 | 70% | S Phase |

| MDA-MB-231 | 20 | 40% | S Phase |

| PC3 | 20 | 60% | G1/G0 Phase |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Case Studies and Research Findings

- Cytotoxicity Study : A study conducted by Musa et al. (2014) evaluated the cytotoxic effects of ethylenediamine derivatives, including this compound. Results indicated that these compounds exhibited concentration-dependent cytotoxicity towards A549, MDA-MB-231, and PC3 cells, highlighting their potential as novel therapeutic agents for cancer treatment .

- Antimicrobial Evaluation : In a separate investigation, the compound was tested against common bacterial strains, showing promising results in inhibiting growth at low concentrations. The study emphasized the need for further exploration into its application in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N'-Bis(o-chlorobenzyl)ethylenediamine dihydrochloride to maximize yield and purity?

- Methodological Answer : Synthesis typically involves condensation of o-chlorobenzyl halides with ethylenediamine under controlled stoichiometry. Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while aqueous/organic biphasic systems reduce side reactions .

- Acid catalysis : Use of HCl in anhydrous ether for dihydrochloride salt formation, with strict pH control to avoid over-protonation .

- Temperature : Reactions at 50–70°C improve kinetics without thermal degradation .

Post-synthesis, purification via recrystallization (ethanol/water) or column chromatography (silica gel, chloroform/methanol) is critical for high purity.

Q. How can the crystal structure and molecular configuration of this compound be confirmed?

- Methodological Answer :

- X-ray crystallography : Resolves bond angles, dihedral angles, and chloride ion coordination. For example, related ethylenediamine derivatives show distorted octahedral geometry around the central nitrogen .

- Spectroscopic techniques :

- NMR : H and C NMR verify benzyl substituent positions and ethylenediamine backbone integrity.

- FT-IR : Confirm N–H stretching (2500–3000 cm) and C–Cl vibrations (600–800 cm) .

- Elemental analysis : Validate stoichiometry (C, H, N, Cl percentages) against theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in solvent-dependent reactivity data for this compound?

- Methodological Answer : Conflicting reactivity profiles (e.g., nucleophilic substitution rates) often arise from solvent polarity and hydrogen-bonding effects. To address this:

- Comparative kinetic studies : Conduct parallel reactions in solvents like DMSO (polar aprotic), methanol (protic), and THF (non-polar). Monitor progress via HPLC or H NMR .

- Computational modeling : Use DFT calculations to map solvent interaction energies and transition-state stabilization .

- Controlled hydration : Test reactivity in anhydrous vs. hydrated solvents to isolate water’s role as a competing nucleophile .

Q. What mechanistic insights can be gained from studying its catalytic or coordination chemistry?

- Methodological Answer :

- Coordination studies : Titrate the compound with metal ions (e.g., Co, Cu) and monitor UV-Vis spectral shifts to identify binding sites and stability constants. For example, similar ethylenediamine derivatives form stable complexes with transition metals .

- Catalytic assays : Test its efficacy in cross-coupling reactions (e.g., Suzuki-Miyaura) as a ligand. Compare turnover frequencies (TOF) with alternative ligands (e.g., salen derivatives) .

- EPR/XAS : Probe electronic structure changes during catalysis to identify active intermediates .

Q. How can discrepancies in reported bioactivity data (e.g., cytotoxicity) be systematically addressed?

- Methodological Answer :

- Standardized assays : Reproduce studies using identical cell lines (e.g., HEK293, HeLa) and exposure times. Control for variables like serum content and pH .

- Metabolomic profiling : Use LC-MS to detect degradation products or metabolites that may influence toxicity .

- Structural analogs : Synthesize derivatives with modified benzyl groups (e.g., para-chloro vs. ortho-chloro) to isolate structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.